An In-Depth Technical Guide to the Chemical Properties of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid
An In-Depth Technical Guide to the Chemical Properties of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The confluence of distinct heterocyclic pharmacophores into a single molecular entity represents a robust strategy in contemporary medicinal chemistry for the discovery of novel therapeutic agents. This guide provides a comprehensive technical overview of 5-(1H-1,2,4-triazol-1-ylmethyl)-2-furoic acid, a molecule that marries the well-established biological significance of the 1,2,4-triazole nucleus with the versatile furoic acid scaffold. The 1,2,4-triazole moiety is a cornerstone in a multitude of marketed drugs, exhibiting a wide array of pharmacological activities, including antifungal, antiviral, and anticonvulsant properties.[1][2] Concurrently, furoic acid derivatives have demonstrated diverse biological potential.[3] This document aims to furnish researchers and drug development professionals with a detailed understanding of the chemical properties, synthesis, and potential applications of this hybrid molecule, thereby facilitating its exploration in the quest for new and effective pharmaceuticals.
Molecular Structure and Identifiers
5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid is a heterocyclic compound featuring a 2-furoic acid core substituted at the 5-position with a methyl group linked to a 1H-1,2,4-triazole ring via a nitrogen atom.
| Identifier | Value |
| IUPAC Name | 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid |
| CAS Number | 299921-24-7[4] |
| Molecular Formula | C₈H₇N₃O₃[4] |
| Molecular Weight | 193.16 g/mol [4] |
| Canonical SMILES | C1=C(C=O)C(C(=O)O)=C(N1)C |
Physicochemical Properties
While specific experimental data for 5-(1H-1,2,4-triazol-1-ylmethyl)-2-furoic acid is not extensively documented in publicly available literature, its properties can be inferred from the characteristics of its constituent moieties. The presence of the carboxylic acid group suggests acidic properties and the potential for salt formation. The triazole ring, being weakly basic, can also participate in acid-base interactions.[5] The polarity imparted by the triazole and carboxylic acid functionalities likely influences its solubility, favoring polar solvents.
Table of Predicted and Analog-Derived Properties:
| Property | Predicted/Inferred Value | Rationale/Source |
| Melting Point | Likely a solid with a relatively high melting point | Furoic acid derivatives often have melting points above 100°C.[1] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from the polar nature of the triazole and carboxylic acid groups.[5] |
| pKa | ~3-4 for the carboxylic acid | Based on the pKa of 2-furoic acid. |
| LogP | Low, indicating hydrophilicity | The polarity of the triazole ring contributes to a lower logP.[5] |
Synthesis and Reaction Chemistry
The synthesis of 5-(1H-1,2,4-triazol-1-ylmethyl)-2-furoic acid is not explicitly detailed in readily available literature. However, a logical and commonly employed synthetic strategy would involve the nucleophilic substitution of a suitable leaving group at the 5-methyl position of a 2-furoic acid derivative by the 1,2,4-triazole anion. This general approach is a cornerstone for the formation of N-alkylated triazoles.
Proposed Synthetic Pathway
A plausible synthetic route would commence with the esterification of 2-furoic acid, followed by halogenation of the 5-methyl group, and subsequent reaction with 1,2,4-triazole.
Caption: Proposed synthetic pathway for 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established chemical principles for the synthesis of analogous compounds.[6]
Step 1: Synthesis of Methyl 5-(bromomethyl)-2-furoate
-
Esterification: 2-Furoic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield methyl 2-furoate.
-
Bromination: The resulting ester is then subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a non-polar solvent like carbon tetrachloride, under irradiation with a UV lamp. This selectively brominates the methyl group at the 5-position.
Step 2: Synthesis of Methyl 5-(1H-1,2,4-triazol-1-ylmethyl)-2-furoate
-
A solution of 1,2,4-triazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF), is treated with a base like sodium hydride at 0 °C to generate the triazole anion.
-
Methyl 5-(bromomethyl)-2-furoate is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up involves quenching the reaction with water and extracting the product with an organic solvent.
Step 3: Hydrolysis to 5-(1H-1,2,4-triazol-1-ylmethyl)-2-furoic acid
-
The ester obtained in the previous step is dissolved in a mixture of tetrahydrofuran (THF) and water.
-
An aqueous solution of a base, such as lithium hydroxide, is added, and the mixture is stirred at room temperature.
-
Upon completion of the hydrolysis, the reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to precipitate the final product.
-
The solid product is collected by filtration, washed with water, and dried under vacuum.
Spectroscopic and Analytical Characterization
The structural elucidation of 5-(1H-1,2,4-triazol-1-ylmethyl)-2-furoic acid would rely on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the triazole protons (typically in the aromatic region, δ 8-9 ppm), the furan ring protons (δ 6-7.5 ppm), and a singlet for the methylene protons (δ ~5.5 ppm) connecting the furan and triazole rings. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the carboxylic acid (~160-170 ppm), the carbons of the furan and triazole rings, and the methylene carbon.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration (around 1700 cm⁻¹), and characteristic absorptions for the C-N and C=N bonds of the triazole ring.
Caption: A typical analytical workflow for the structural confirmation and purity assessment of the title compound.
Potential Biological Activities and Applications
The combination of the 1,2,4-triazole and furoic acid moieties suggests a high potential for diverse biological activities.
Antifungal and Antibacterial Activity
Many commercially successful antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring. This heterocycle is known to inhibit the fungal enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[7] The incorporation of this pharmacophore into the furoic acid scaffold could lead to novel antifungal agents. Similarly, various triazole derivatives have demonstrated promising antibacterial activity against a range of pathogenic bacteria.[8][9]
Other Potential Applications
Derivatives of 1,2,4-triazole have also been investigated for their anticonvulsant, anti-inflammatory, anticancer, and antiviral properties.[1][10] The furoic acid moiety can act as a bioisostere for other carboxylic acid-containing drugs and can be further derivatized to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
Safety and Handling
As with any research chemical, 5-(1H-1,2,4-triazol-1-ylmethyl)-2-furoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. The toxicological properties of this specific compound have not been extensively studied, and therefore, it should be treated as potentially hazardous.
Conclusion
5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid represents a promising scaffold for the development of new therapeutic agents. Its synthesis, although not explicitly detailed in the literature, can be reasonably proposed based on established synthetic methodologies. The combination of the biologically active 1,2,4-triazole ring with the versatile furoic acid core provides a rich platform for further chemical modification and biological evaluation. This technical guide serves as a foundational resource to stimulate and support further research into this intriguing molecule and its potential contributions to medicinal chemistry and drug discovery.
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